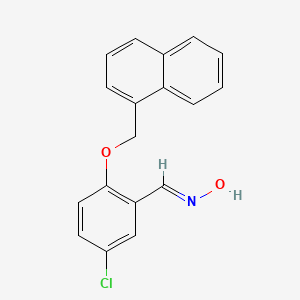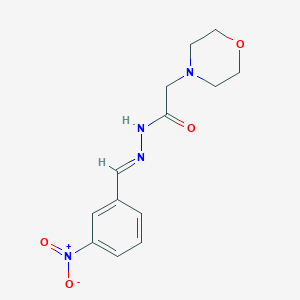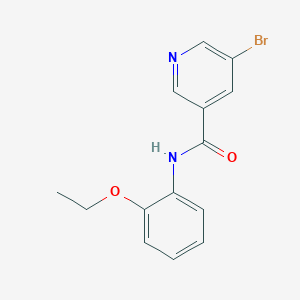![molecular formula C15H15N5O3S B5559498 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound is part of a broader class of chemicals known for their diverse range of chemical reactions and properties. Its structure suggests potential for various applications in chemical synthesis and analysis.
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including condensation reactions that combine smaller units into a larger structure. For example, the synthesis of related compounds has been reported through a reaction sequence ending with condensation involving different aldehyde derivatives (Ablo Evrard et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds in this class is typically characterized using techniques such as NMR spectroscopy and X-ray crystallography. The detailed structural analysis provides insights into the conformation and configuration of the molecule, which is crucial for understanding its reactivity and properties. For instance, the crystal structure of related N'-(1-phenyl-benzyl-idene)-2-(thio-phen-3-yl)acetohydrazides has been elucidated, revealing important aspects of their molecular geometry (T. V. Quoc et al., 2019).
Applications De Recherche Scientifique
Anticancer Activity
One significant area of application for derivatives of this compound is in anticancer research. A study by Khaled R. A. Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds with similar structural motifs, showed that these compounds exhibited antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Notably, the derivative 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one displayed potent inhibitory activity, suggesting a promising direction for developing new anticancer agents (Abdellatif, K. R. A., Abdelall, E. K. A., Abdelgawad, M., Ahmed, R., & Bakr, R., 2014).
Antitubercular and Cytotoxic Properties
In another study, L. Yurttaş et al. (2015) synthesized N’-(arylidene)-4-[(pyrimidine-2-yl)thio]butanohydrazide derivatives, which were evaluated for their antitubercular and cytotoxic activities. These compounds demonstrated moderate antitubercular activity and one particular compound, N’-(4-nitrobenzylidene)-4-[(pyrimidine-2-yl)thio]butanohydrazide, showed promising cytotoxic activity when compared with standard drugs, highlighting the potential of these compounds in tuberculosis treatment and cancer therapy (Yurttaş, L., Kaplancıklı, Z., Cantürk, Z., & Karaca Gençer, H., 2015).
Nonlinear Optical Properties
The synthesis and characterization of hydrazones, including derivatives similar to 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide, have been studied for their nonlinear optical properties. A study conducted by K. Naseema et al. (2010) explored the nonlinear optical properties of three hydrazones using a single beam z-scan technique. These compounds demonstrated two-photon absorption, indicating their potential application in optical device applications such as optical limiters and switches (Naseema, K., Sujith, K. V., Manjunatha, K., Kalluraya, B., Umesh, G., & Rao, V., 2010).
Antimicrobial Activity
Additionally, derivatives of this chemical structure have been explored for their antimicrobial activities. A. Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines that were tested in vitro for their antimicrobial activities. This study shows the potential of these compounds in developing new antimicrobial agents (Abdel-rahman, A., Bakhite, E. A., & Al-Taifi, E. A., 2002).
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-10-6-11(2)18-15(17-10)24-9-14(21)19-16-8-12-4-3-5-13(7-12)20(22)23/h3-8H,9H2,1-2H3,(H,19,21)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXBVBHWWISCKP-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559424.png)
![3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5559431.png)
![2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5559446.png)
![6-(4-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5559452.png)


![6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559479.png)
![5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5559486.png)
![6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5559502.png)
![N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5559510.png)
![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)